![molecular formula C17H17BrN2O3S2 B2546653 Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 687567-39-1](/img/structure/B2546653.png)
Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a thieno[3,2-d]pyrimidin core, a bromophenyl group, and a methylthio butanoate moiety.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives has been described in the literature. For instance, a method for synthesizing 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives involves the reduction of 3-substituted 2,3-dihydrothieno[2,3-d]pyrimidin-2-one and -2-thione with sodium borohydride or lithium aluminum hydride to afford tetrahydro derivatives . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate methylthio butanoate group at a suitable stage in the synthesis.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a bicyclic system containing both sulfur and nitrogen atoms, which can influence the electronic properties of the molecule. The presence of a 4-bromophenyl group could facilitate further functionalization through palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions. For example, the amination of chloro derivatives has been used to introduce amino groups into the structure . The presence of a methylthio group in the compound of interest suggests that it could participate in reactions typical of sulfur-containing compounds, such as S-alkylation or desulfurization .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties influenced by their molecular structure. For instance, the presence of a 4-bromophenyl group could increase molecular weight and potentially affect the compound's boiling and melting points. The thieno[3,2-d]pyrimidine core may contribute to the compound's stability and electronic properties, which could be relevant for its reactivity and potential applications .
Aplicaciones Científicas De Investigación
Non-Peptide Angiotensin II Receptor Antagonist
Research into the structure of related pyrimidinone compounds, such as those in the study by Destro and Soave (1995), has contributed to the development of non-peptide angiotensin II receptor antagonists. These compounds have potential therapeutic applications in treating hypertension and other cardiovascular diseases. The study's crystallographic analysis provides insights into the structural basis for the biological activity of these compounds, highlighting the importance of pyrimidine derivatives in medicinal chemistry (Destro & Soave, 1995).
Heterocyclic Compound Synthesis
Zadorozhny, Turov, and Kovtunenko (2010) explored the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, comparing their properties with isomeric thienopyrimidinones and benzo isosteres. Their research into the physicochemical and biological potential of these compounds underscores the versatility of pyrimidine derivatives in creating compounds with varied biological activities. This work demonstrates the role of sulfur atom positioning in influencing the electronic spectra and potential biological activities of these compounds (Zadorozhny et al., 2010).
Antimicrobial Activity
El‐Wahab, Saleh, Zayed, El-Sayed, and Assaker (2015) investigated heterocyclic compounds with a focus on antimicrobial applications. Their study on the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste highlights the potential of these compounds in enhancing antimicrobial properties of surface coatings. The research indicates that such compounds could be effective against a variety of microbial strains, offering a novel approach to antimicrobial surface treatment (El‐Wahab et al., 2015).
Catalytic Activity
Maurya, Mengesha, Maurya, and Avecilla (2019) described the synthesis and catalytic activity of dioxidouranium(VI) complexes with tetradentate Mannich bases. Their research into the coordination chemistry and catalytic potential of these complexes for oxidative bromination processes reveals the application of pyrimidine derivatives in catalysis. The study demonstrates the utility of these complexes in synthetic chemistry, particularly in bromination reactions that are relevant to pharmaceutical and materials science (Maurya et al., 2019).
Propiedades
IUPAC Name |
methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBUGFKRYBKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
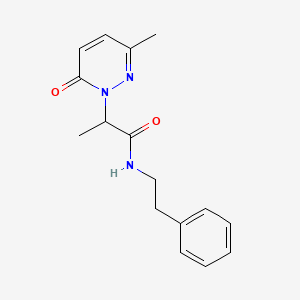

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
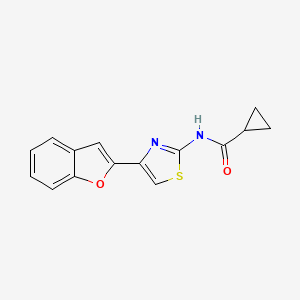
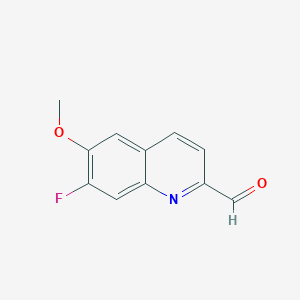
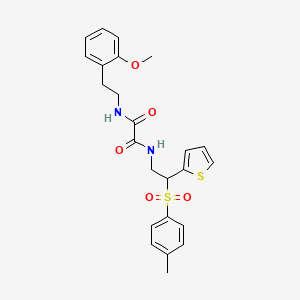
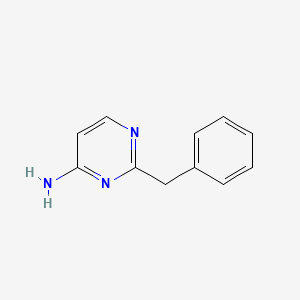
![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)